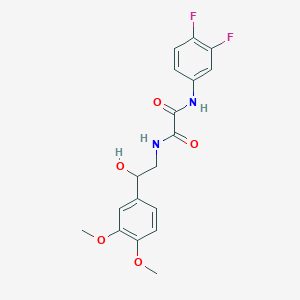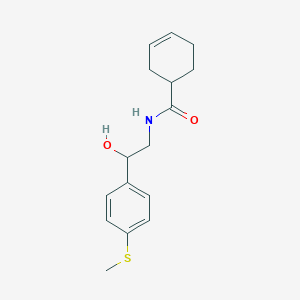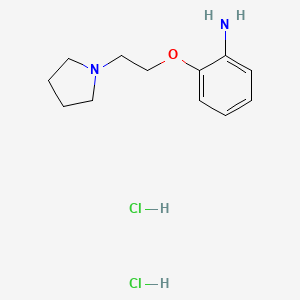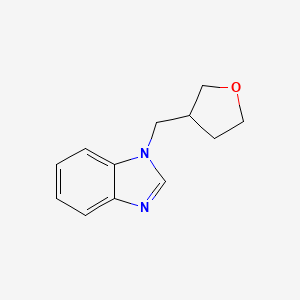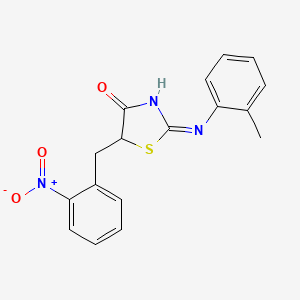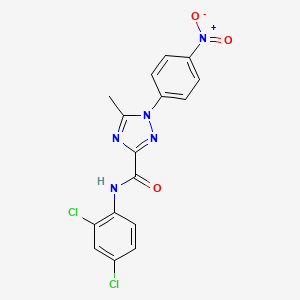
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known for their potential antitumor activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazole and carboxamide groups have been synthesized and evaluated for their biological activities, particularly against cancer cell lines.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted benzenes or benzonitriles. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved the condensation of an isocyanato-substituted benzene with an aminated indazole derivative . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting from 4-chlorobenzenamine, with optimization of reaction conditions such as temperature and reactant ratios . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was elucidated and found to belong to the monoclinic system with specific cell parameters . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets, such as enzymes or receptors. The presence of functional groups like the triazole and carboxamide suggests potential for forming hydrogen bonds or engaging in other non-covalent interactions with biomolecules. The specific reactivity of "N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide" would need to be studied in detail to understand its mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like chloro, methyl, and nitro groups can affect the compound's hydrophobicity and electronic properties. The papers provided do not detail the physical properties of the compounds synthesized, but such properties are typically characterized using techniques like NMR, MS, and melting point determination .
Wissenschaftliche Forschungsanwendungen
Overview of Triazole Derivatives in Drug Development
Triazoles, including N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, are crucial in developing new drugs due to their diverse biological activities. Recent patents and clinical studies have focused on triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of triazole compounds allows for various structural modifications, enhancing their therapeutic potential against emerging diseases and drug-resistant bacteria. The ongoing research emphasizes green chemistry approaches for synthesizing these compounds, highlighting the need for energy-efficient and sustainable methods in drug discovery processes (Ferreira et al., 2013).
Triazole Derivatives in Material Science and Electronics
Triazole derivatives have applications beyond pharmaceuticals; they are also significant in material science and electronics. The synthesis of di- and tetraphenylsilyl-containing polymers based on triazole compounds has yielded materials for electronics, microelectronics, and membrane technology. These polymers are crucial for developing components with improved performance and durability, indicating the broad applicability of triazole derivatives in various technological advancements (Brumǎ et al., 2004).
Triazole Derivatives and Synthesis Methods
The chemical versatility of triazole derivatives, including N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, is underscored by the development of various synthesis methods. These methods, including copper-catalyzed azide-alkyne cycloaddition, have facilitated the exploration of triazoles in drug development and other fields. The focus on efficient, selective synthesis methods underscores the importance of triazoles in creating biologically active compounds for multiple applications (Kaushik et al., 2019).
Environmental Impact and Treatment of Triazole Derivatives
The environmental impact of triazole derivatives, including their toxicity and degradation in aquatic environments, is a growing area of research. Studies on the toxicity of specific triazole compounds to aquatic life and their persistence in water sources highlight the need for effective wastewater treatment solutions. The development of biological and chemical processes to treat wastewater containing triazole compounds is crucial for minimizing their environmental footprint and ensuring water safety (Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-19-15(16(24)20-14-7-2-10(17)8-13(14)18)21-22(9)11-3-5-12(6-4-11)23(25)26/h2-8H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCDDLPMSPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

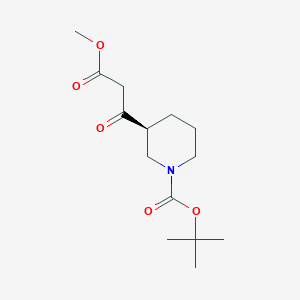
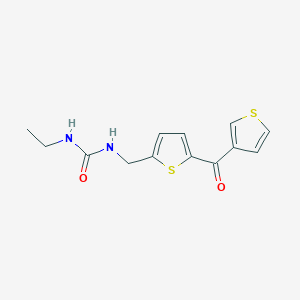
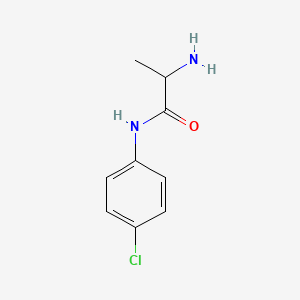
![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)
![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)
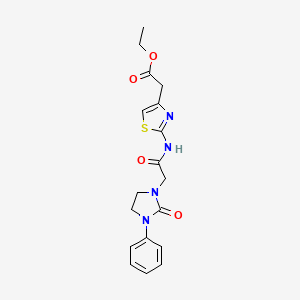
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)
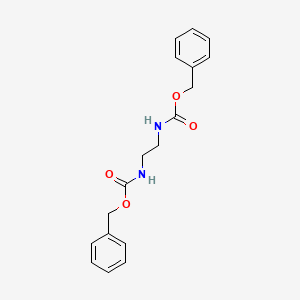
amine](/img/structure/B2544264.png)
